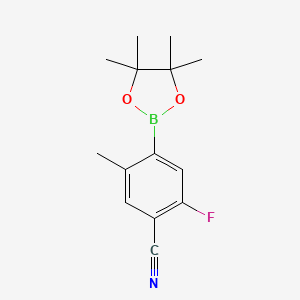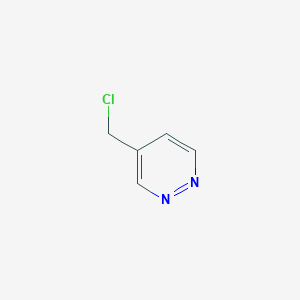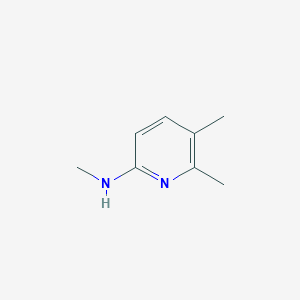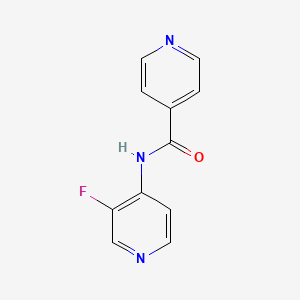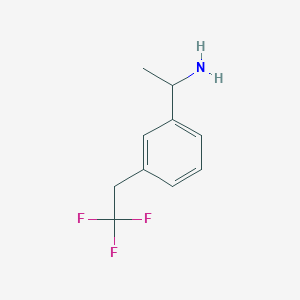
1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
The synthesis of 1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate amine sources under controlled conditions. One common method includes the reduction of 2,2,2-trifluoroacetophenone using optically active Grignard reagents to form the desired ethanamine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoroethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine involves its interaction with molecular targets through its trifluoroethyl and phenyl groups. These interactions can modulate various biochemical pathways, making it a valuable compound for studying molecular mechanisms in biological systems.
Comparison with Similar Compounds
Similar compounds include:
2,2,2-Trifluoroethylamine: Shares the trifluoroethyl group but differs in the overall structure and properties.
2,2,2-Trifluoroacetophenone: Another trifluoroethyl-containing compound with different reactivity and applications.
1-(2-(trifluoromethyl)phenyl)ethan-1-one: Similar in structure but with distinct chemical behavior and uses.
The uniqueness of 1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-[3-(2,2,2-trifluoroethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3N/c1-7(14)9-4-2-3-8(5-9)6-10(11,12)13/h2-5,7H,6,14H2,1H3 |
InChI Key |
IVLRCCIDEIFNIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=C1)CC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11762243.png)

![5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B11762276.png)
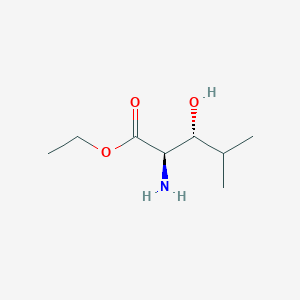
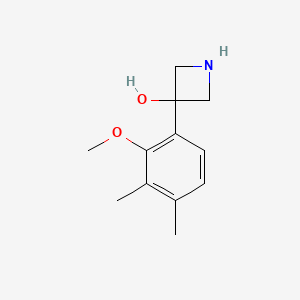
![3-(4-(Prop-2-ynyloxy)phenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B11762287.png)

![2-[(1R,2R)-2-Methylcyclopropyl]ethan-1-ol](/img/structure/B11762293.png)
![[(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11762295.png)
![Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate](/img/structure/B11762299.png)
